4-chloro-N-(2,4,4-trimethylpentan-2-yl)benzamide
Overview
Description
4-chloro-N-(2,4,4-trimethylpentan-2-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group attached to the benzene ring and a bulky 2,4,4-trimethylpentan-2-yl group attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2,4,4-trimethylpentan-2-yl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 2,4,4-trimethylpentan-2-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further improve the quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(2,4,4-trimethylpentan-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the benzene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Reduction Reactions: Reducing agents like LiAlH4 or BH3 in solvents such as ether or THF.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile or dichloromethane.
Major Products Formed
Substitution Reactions: Formation of substituted benzamides with various functional groups.
Reduction Reactions: Formation of corresponding amines.
Oxidation Reactions: Formation of N-oxides or other oxidized derivatives.
Scientific Research Applications
4-chloro-N-(2,4,4-trimethylpentan-2-yl)benzamide has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of advanced materials with unique properties, such as polymers and nanomaterials.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition, receptor binding, and other biological processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2,4,4-trimethylpentan-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites and blocking their activity. The molecular targets and pathways involved can vary depending on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-(2,4,4-trimethylpentan-2-yl)aniline
- 4-chloro-N-(tert-pentyl)aniline
- 2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetic acid
Uniqueness
4-chloro-N-(2,4,4-trimethylpentan-2-yl)benzamide is unique due to the presence of both a chloro group and a bulky 2,4,4-trimethylpentan-2-yl group, which impart distinct chemical and physical properties. These structural features make it a valuable compound for various applications, particularly in the synthesis of sterically hindered molecules and the development of drug candidates with specific pharmacological profiles.
Properties
IUPAC Name |
4-chloro-N-(2,4,4-trimethylpentan-2-yl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO/c1-14(2,3)10-15(4,5)17-13(18)11-6-8-12(16)9-7-11/h6-9H,10H2,1-5H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHIAZVRMOJRBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NC(=O)C1=CC=C(C=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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